molecular formula C12H15N3 B1266349 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 28466-69-5

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No. B1266349
CAS RN: 28466-69-5
M. Wt: 201.27 g/mol
InChI Key: VEEPGIBHWRABJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine" often involves multi-component reactions, offering a straightforward approach to these complex structures. For instance, a four-component one-pot synthesis method has been developed for the construction of (E)-N-benzylidene-3-(benzylthio)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amines, demonstrating the versatility of pyrazole derivatives in organic synthesis (Jilloju et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives reveals the presence of a central pyrazole ring, which is crucial for their reactivity and interaction with various substrates. The structure of these compounds can be modified to yield a wide range of derivatives with diverse chemical properties. For example, studies on the crystal structure of pyrazole derivatives have shown that modifications at different positions of the pyrazole ring can lead to significant changes in their molecular geometry and electronic properties, influencing their chemical behavior (Asiri et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including cycloaddition, substitution, and redox reactions, reflecting their versatile chemical nature. For instance, pyrazole blue readily reacts with primary aromatic amines, demonstrating the compound's reactivity towards nucleophilic substitution reactions (Aly et al., 1997). These reactions play a significant role in the functionalization of the pyrazole core, leading to the synthesis of compounds with varied biological activities.

Scientific Research Applications

Summary of the Application

A series of (3,5-dimethyl-1H-pyrazol-4-yl)-phenyl-diazenes were prepared by condensing hydrazine hydrate with 3-phenylazo-pentane-2, 4 dione. The synthesized compounds were screened for their antibacterial activity against four types of bacteria .

Methods of Application or Experimental Procedures

The compounds were synthesized by condensation of 1,3 dicarbonyl compounds with hydrazine hydrate .

Results or Outcomes

The (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene showed strong activity against E.coli, B.cereus, P.vulgaris selectively .

2. Application in Synthesis of Tridentate Nitrogen Ligand

Summary of the Application

The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .

Results or Outcomes

3. Application in Anti-Tubercular Potential

Summary of the Application

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . A compound synthesized from 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole was evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .

Results or Outcomes

Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .

4. Application in Catalytic Processes

Summary of the Application

Pyrazole-based ligands were synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .

Methods of Application or Experimental Procedures

5. Application in Peptide Analogs and Precursors

Summary of the Application

The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .

Results or Outcomes

6. Application in Biological Transformation Agent

Summary of the Application

Studies on ligands have gained a tremendous attention for decades. It receives its important position in modern chemistry due to the fact that ligand complexes have been used in various applications: a biological transformation agent .

properties

IUPAC Name

1-benzyl-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEPGIBHWRABJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182686
Record name Pyrazole, 4-amino-1-benzyl-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine

CAS RN

28466-69-5
Record name 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28466-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-1-benzyl-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-amino-1-benzyl-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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